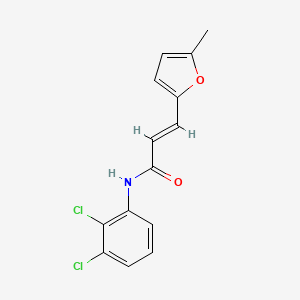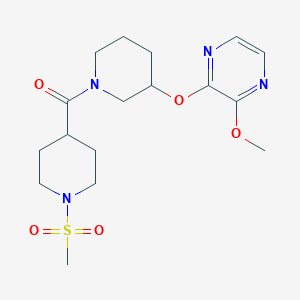
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a complex chemical compound, integrating functional groups such as methoxypyrazine, piperidine, and methanesulfonyl groups. Due to its structure, it holds potential significance in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" typically involves the following steps:
Formation of the Methoxypyrazine Intermediate: : Start with the pyrazine ring and introduce a methoxy group through nucleophilic substitution. Common reagents include methanol and a base like sodium hydride.
Introduction of Piperidine Moiety: : The methoxypyrazine intermediate reacts with a piperidine derivative under nucleophilic substitution conditions. A common condition is using an organic solvent like dichloromethane and a catalyst such as triethylamine.
Methanesulfonyl Addition: : The final step involves attaching the methanesulfonyl group, often through sulfonylation. This reaction usually requires sulfonyl chloride and a base, performed in an anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: For industrial production, high-pressure and high-temperature reactors ensure efficient reaction rates and yields. Continuous flow reactors might be employed for large-scale synthesis, allowing for better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, especially at the methoxy group, potentially forming a carboxyl group under strong oxidative conditions.
Reduction: : Reduction reactions may target the methanesulfonyl group, potentially converting it to a sulfhydryl group.
Substitution: : The piperidine rings make this compound susceptible to substitution reactions, particularly nucleophilic substitutions.
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: : Organic solvents like tetrahydrofuran, bases like sodium hydride, and temperature control to manage reaction kinetics.
Oxidation: : Formation of carboxylates and potential ring-opened products.
Reduction: : Sulfhydryl derivatives.
Substitution: : Varies based on the incoming nucleophile, ranging from other heterocycles to simple alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can serve as a precursor in the synthesis of more complex molecules, useful in organic synthesis and catalysis studies.
Biology and Medicine:
Industry: In industrial chemistry, this compound could be utilized in the development of specialty chemicals, including advanced materials and polymers.
Wirkmechanismus
The compound's mechanism involves interactions with specific molecular targets, depending on the context of its use. In medicinal chemistry, it might target enzymes or receptors due to the affinity of its functional groups.
Molecular Targets and Pathways:Neuroreceptors: : The piperidine rings could interact with neurotransmitter receptors.
Enzymatic Inhibition: : The compound may inhibit or activate enzymes, impacting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structures, such as other piperidine derivatives, "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" stands out due to its unique combination of functional groups which may confer distinct reactivity and biological activity.
Similar Compounds:Piperidine Derivatives: : Such as (4-Methoxypiperidin-1-yl)methanone.
Sulfonyl-containing Compounds: : For example, Methanesulfonyl chloride-based compounds.
Pyrazine Derivatives: : Like 2-Methoxypyrazine.
Eigenschaften
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-25-15-16(19-8-7-18-15)26-14-4-3-9-20(12-14)17(22)13-5-10-21(11-6-13)27(2,23)24/h7-8,13-14H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEAQOKTWQJLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2701452.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)
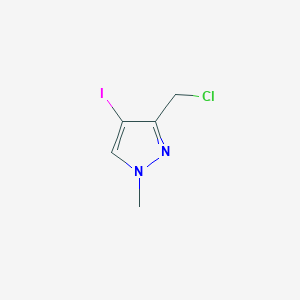
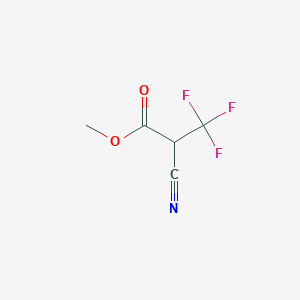

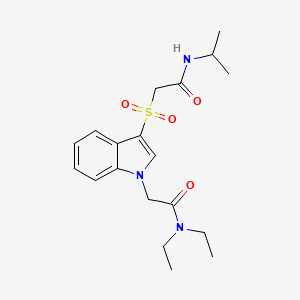
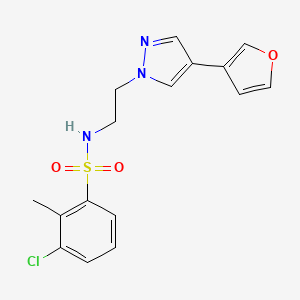
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)
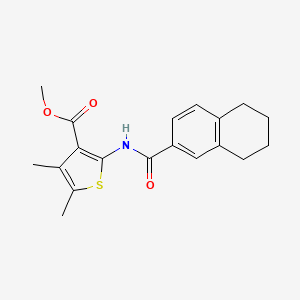

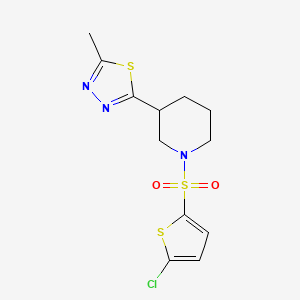

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)
